4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2,3-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific applications. It features a unique molecular structure that combines elements of benzodioxole and pyrazine, making it of interest in medicinal chemistry and pharmacology.
The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is listed with specific identifiers, molecular formulas, and structural information.
This compound belongs to the class of carbothioamides and is characterized by its heterocyclic structure. It can be classified under organic compounds due to its carbon-based framework, specifically within the sub-category of thiazolidines due to the presence of sulfur in its functional groups.
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves multi-step synthetic pathways that incorporate various organic reactions:
Each step requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
The synthesis may utilize techniques such as refluxing in organic solvents, chromatography for purification, and spectroscopic methods (NMR, IR) for characterization.
The molecular formula for this compound is , with a molecular weight of approximately 331.4 g/mol. The structure features a tetrahydro-pyrazine ring fused with a benzodioxole unit.
COC1=C(C=C(C=C1)C(=S)NCC2=CC3=C(C=C2)OCO3)OC
These identifiers are crucial for database searches and computational modeling.
The compound can participate in various chemical reactions typical for carbothioamides:
Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation and degradation.
The mechanism of action for 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is not fully elucidated but may involve interactions at specific biological targets:
Further studies are required to confirm these mechanisms through pharmacological assays and binding studies.
Relevant data from studies indicate that the compound exhibits potential biological activity which warrants further investigation.
4-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is primarily used in:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5